molecular formula C19H15FN6O2S B12140094 N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12140094
M. Wt: 410.4 g/mol
InChI Key: KTSMCEOQAMCXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the high-purity research chemical N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. It is a synthetic compound featuring a 1,2,4-triazole core functionalized with a 3-fluorophenylacetamide group, a furanylmethyl substituent, and a pyrazinyl moiety. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, known for its ability to participate in a wide range of biological activities. The specific arrangement of its substituents makes it a compound of significant interest for research and development. Potential applications include serving as a key intermediate in organic synthesis, a candidate for screening in drug discovery programs, particularly in the development of enzyme inhibitors, and a building block in the creation of novel molecular entities for material science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

Molecular Formula

C19H15FN6O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15FN6O2S/c20-13-3-1-4-14(9-13)23-17(27)12-29-19-25-24-18(16-10-21-6-7-22-16)26(19)11-15-5-2-8-28-15/h1-10H,11-12H2,(H,23,27)

InChI Key

KTSMCEOQAMCXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide under basic conditions.

    Introduction of the Pyrazin-2-yl Group: The pyrazin-2-yl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 3-fluoroaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the furan moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Organism
N-(3-fluorophenyl)-...0.125–8S. aureus
Triazole derivative A0.5E. coli
Triazole derivative B1Pseudomonas aeruginosa

Antifungal Activity
The compound has also been studied for its antifungal properties. Triazole derivatives are commonly known for their effectiveness against fungal infections, including those caused by Candida and Aspergillus species.

Anticancer Potential
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer activity. Studies have shown promising results in inhibiting the growth of various cancer cell lines. For example, related compounds demonstrated percent growth inhibitions (PGIs) ranging from 50% to 90% against several cancer types.

Biological Research Applications

Enzyme Inhibition Studies
The compound may inhibit specific enzymes by binding to their active sites, which is critical for understanding its mechanism of action. This property is particularly relevant in the development of targeted therapies for diseases like cancer.

Receptor Binding Studies
It may interact with specific receptors on cell surfaces, modulating signal transduction pathways that are crucial in various physiological processes.

Pharmaceutical Development

This compound is explored as a lead compound for the development of new drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Industrial Applications

The compound has potential applications in the synthesis of other complex organic molecules. Its unique functional groups can serve as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.

Biological Activity

N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse sources.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H17FN4O3S\text{C}_{20}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazole core through coupling reactions and the introduction of furan and pyrazine moieties via nucleophilic substitutions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. The compound exhibits a range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Organism
N-(3-fluorophenyl)-...0.125–8S. aureus
Triazole derivative A0.5E. coli
Triazole derivative B1Pseudomonas aeruginosa

Antifungal Activity

The compound's antifungal properties have also been explored. Similar triazole derivatives have demonstrated potent activity against fungal strains like Candida albicans, with MIC values significantly lower than traditional antifungal agents .

Table 2: Antifungal Activity Data

CompoundMIC (μg/mL)Target Organism
N-(3-fluorophenyl)-...0.5C. albicans
Fluconazole256C. albicans

Anticancer Activity

Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to N-(3-fluorophenyl)-... have exhibited cytotoxic effects on Hep G2 liver cancer cells .

Case Study: Cytotoxicity on Hep G2 Cells
A study evaluated the cytotoxic effects of triazole derivatives on Hep G2 cells, revealing IC50 values ranging from 10 to 20 µM for several compounds .

The mechanism by which N-(3-fluorophenyl)-... exerts its biological effects is believed to involve the interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, while the furan and pyrazine rings may facilitate π–π stacking interactions with aromatic residues in target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The compound is synthesized via multi-step reactions. Key steps include:

  • Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione with N-(3-fluorophenyl)-α-chloroacetamide in the presence of KOH to form the acetamide scaffold .
  • Paal-Knorr Condensation : Modifying the 4th position of the triazole ring with pyrazine derivatives under reflux conditions (150°C) using pyridine and zeolite catalysts .
  • Purification : Recrystallization from ethanol or other polar aprotic solvents ensures purity .
    • Analytical Validation : Confirm structure via 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Experimental Design :

  • In Vivo Models : Formalin-induced paw edema in rats, with compound administration (doses: 10–50 mg/kg) and measurement of exudate volume reduction .
  • Control Groups : Include reference drugs (e.g., indomethacin) and vehicle-treated animals.
  • Statistical Analysis : ANOVA followed by post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .

Advanced Research Questions

Q. What structural modifications enhance the anti-exudative activity of this triazole-acetamide derivative?

  • SAR Insights :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine at the 3rd position of the phenyl ring) increases activity by 30–40% compared to unsubstituted analogs. Conversely, nitro or methoxy groups reduce efficacy .
  • Heterocyclic Variations : Replacing pyrazine with pyridine or imidazole fragments alters solubility and binding affinity to inflammatory targets (e.g., COX-2) .
    • Data Contradictions : Some studies report conflicting results for ethyl-substituted derivatives, suggesting solvent-dependent conformational changes in vitro .

Q. What mechanistic hypotheses explain the compound’s anti-inflammatory properties?

  • Proposed Mechanisms :

  • COX-2 Inhibition : Molecular docking studies indicate strong interactions (binding energy: −9.2 kcal/mol) with COX-2’s active site, comparable to celecoxib .
  • Cytokine Modulation : Downregulation of TNF-α and IL-6 in LPS-stimulated macrophages (IC50_{50}: 12.3 μM) via NF-κB pathway suppression .
    • Experimental Validation : Use siRNA knockdown or knockout models to confirm target specificity .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Process Optimization :

  • Catalyst Screening : Zeolite (Y-H) improves reaction efficiency by 20% compared to traditional bases like K2_2CO3_3 .
  • Solvent Systems : Ethanol/water mixtures (7:3 v/v) reduce byproduct formation during recrystallization .
  • Quality Control : Implement HPLC (C18 column, acetonitrile/water gradient) to monitor impurities (<1%) .

Future Research Directions

  • Investigate synergistic effects with NSAIDs to reduce therapeutic doses .
  • Explore prodrug formulations to enhance oral bioavailability .
  • Conduct crystallographic studies to resolve conformational ambiguities in the triazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.